2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Catalog No.
S3176998
CAS No.
865181-72-2
M.F
C18H13BrN2O3S2
M. Wt
449.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benz...

CAS Number

865181-72-2

Product Name

2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

IUPAC Name

2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Molecular Formula

C18H13BrN2O3S2

Molecular Weight

449.34

InChI

InChI=1S/C18H13BrN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h1,4-9,11H,10H2,2H3

InChI Key

AFEGDVPDQVNBDD-ZZEZOPTASA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C

solubility

not available

2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom and a benzothiazole moiety. Its molecular formula is C15H14BrN2O3SC_{15}H_{14}BrN_{2}O_{3}S, with a molecular weight of approximately 392.25 g/mol. The compound's structure includes a benzamide backbone, which is essential for its biological activity, and a sulfonyl group that enhances its chemical reactivity and solubility in various solvents .

There is no current information available regarding the specific mechanism of action for this compound.

  • Bromine: Organic bromides can irritate skin and eyes and potentially be harmful if ingested.
  • Alkyne: Alkynes are generally considered to be reactive and might require careful handling to avoid unintended reactions.
  • Benzothiazole: This five-membered heterocyclic ring is found in many bioactive molecules, including some with anti-bacterial and anti-fungal properties [].
  • Methylsulfonyl group (SO2CH3): This group can be involved in hydrogen bonding interactions with other molecules, which can be important for biological activity.
  • Alkyne (C≡CH): This functional group can participate in various chemical reactions, allowing for the creation of more complex molecules.

Here are some general areas where research on such molecules might be focused:

  • Development of new pharmaceuticals: The presence of the aforementioned functional groups suggests potential for this molecule to have interesting biological properties. Researchers might synthesize and test this compound, or similar ones, to see if they have any medicinal value [].
  • Study of chemical reactions: The alkyne group allows this molecule to participate in various chemical reactions. Researchers might study these reactions to gain a better understanding of organic chemistry.

  • Bromination: The presence of the bromine atom allows for further substitution reactions, particularly in electrophilic aromatic substitution reactions where the bromine can be replaced by other nucleophiles.
  • Nucleophilic Substitution: The sulfonamide group can engage in nucleophilic substitution reactions, making it a versatile building block in synthetic chemistry.
  • Condensation Reactions: The amide functional group can participate in condensation reactions, forming larger molecules or polymers .

2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide exhibits significant biological activity, particularly in pharmacology:

  • Antitumor Activity: Research indicates that derivatives of this compound have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties: Compounds with similar structures have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess similar properties.
  • Electrophysiological Effects: Some derivatives exhibit Class III antiarrhythmic activity, which could be beneficial in cardiac therapies.

The synthesis of 2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:

  • Formation of Benzothiazole: The initial step involves synthesizing the benzothiazole core through cyclization reactions between appropriate precursors.
  • Sulfonylation: The introduction of the sulfonyl group can be achieved through sulfonation reactions using sulfur trioxide or sulfonyl chlorides.
  • Bromination: Bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position on the aromatic ring.
  • Amidation: Finally, the benzamide functionality is introduced through reaction with an appropriate amine or carboxylic acid derivative .

The applications of 2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are diverse:

  • Pharmaceutical Development: Its potential as an antitumor and antimicrobial agent makes it valuable in drug discovery and development.
  • Synthetic Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules and materials.
  • Material Science: Its unique properties could be exploited in developing new materials for water treatment technologies .

Interaction studies involving 2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide focus on its biochemical pathways and mechanisms of action. Research has shown that compounds with similar structures can interact with various biological targets, influencing cellular processes such as apoptosis and cell proliferation. These interactions are crucial for understanding how this compound may function therapeutically and its potential side effects .

Several compounds share structural similarities with 2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide. Here are some noteworthy comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(6-methylsulfonyl)-benzamideLacks bromine; contains sulfonamideAntimicrobialSimpler structure
6-MethylsulfonylbenzothiazoleNo amide group; contains thiazoleAntitumorFocus on thiazole chemistry
4-Bromo-N-(6-methylsulfonyl)-benzamideSimilar amide structure; different halogenAntimicrobialVariation in halogen effects
Benzothiazole derivativesVaried substitutions on benzothiazoleDiverse biological activitiesBroad range of applications

The uniqueness of 2-bromo-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide lies in its specific combination of functional groups and its potential dual action as both an antitumor and antimicrobial agent, which is not commonly found in similar compounds .

XLogP3

3.6

Dates

Last modified: 08-18-2023

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